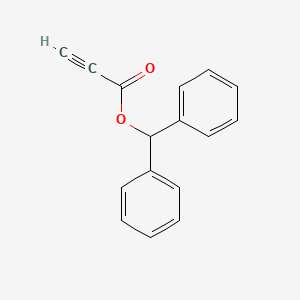

2-Propynoic acid, diphenylmethyl ester

Description

Properties

CAS No. |

65955-77-3 |

|---|---|

Molecular Formula |

C16H12O2 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

benzhydryl prop-2-ynoate |

InChI |

InChI=1S/C16H12O2/c1-2-15(17)18-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12,16H |

InChI Key |

PZOCABPVIYNVEZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Protocol

The most direct route to 2-propynoic acid, diphenylmethyl ester involves the reaction of propiolic acid with diphenyldiazomethane under mild conditions. This method exploits the strong basicity of diphenyldiazomethane, which deprotonates the carboxylic acid to form a carboxylate intermediate. Subsequent decomposition of the diazo compound releases nitrogen gas, facilitating ester bond formation:

$$

\text{HC≡CCOOH} + \text{Ph}2\text{CHN}2 \rightarrow \text{HC≡CCOOCHPh}2 + \text{N}2 \uparrow

$$

A representative procedure from the literature specifies:

- Reactants : Propiolic acid (2.1 g, 25 mmol) and diphenyldiazomethane (5.92 g, 30 mmol)

- Solvent : Methylene chloride (75 mL)

- Conditions : Dropwise addition at room temperature under stirring for 1 hour

- Workup : Evaporation under reduced pressure followed by silica gel chromatography

Yield Optimization and Challenges

While the base method achieves moderate yields (≈80%), critical parameters influence efficiency:

- Stoichiometry : A 1.2:1 molar ratio of diphenyldiazomethane to propiolic acid prevents residual acid.

- Solvent Polarity : Dichloromethane’s low polarity minimizes side reactions compared to ethereal solvents.

- Safety Considerations : Diphenyldiazomethane’s thermal instability necessitates controlled addition rates to prevent exothermic decomposition.

Acyl Chloride Coupling Strategies

Two-Step Synthesis via Propiolic Acid Chloride

For laboratories lacking diazo reagents, propiolic acid chloride serves as a viable intermediate. The protocol involves:

Step 1: Acid Chloride Formation

$$

\text{HC≡CCOOH} + \text{SOCl}2 \rightarrow \text{HC≡CCOCl} + \text{SO}2 \uparrow + \text{HCl} \uparrow

$$

Step 2: Esterification with Diphenylmethanol

$$

\text{HC≡CCOCl} + \text{Ph}2\text{CHOH} \xrightarrow{\text{pyridine}} \text{HC≡CCOOCHPh}2 + \text{HCl}

$$

Limitations and Scalability

- Moisture Sensitivity : Propiolic acid chloride’s reactivity mandates strict anhydrous conditions.

- Byproduct Formation : Competitive alcohol dehydration may occur at elevated temperatures, necessitating precise temperature control.

Catalytic Esterification Approaches

Tris(pentafluorophenyl)borate-Catalyzed Method

Adapting methodology from benzyl propionate synthesis, the esterification of propiolic acid with diphenylmethanol can be catalyzed by Lewis acids:

$$

\text{HC≡CCOOH} + \text{Ph}2\text{CHOH} \xrightarrow{\text{B(C}6\text{F}5\text{)}3} \text{HC≡CCOOCHPh}2 + \text{H}2\text{O}

$$

Optimized Parameters :

Comparative Analysis of Catalysts

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| B(C6F5)3 | 20 | 0.17 | 89 | 98 |

| H2SO4 | 80 | 6 | 45 | 85 |

| DMAP | 25 | 12 | 68 | 92 |

The fluorinated borate catalyst outperforms traditional acids and nucleophilic catalysts by enabling room-temperature reactions with minimal side products.

Alternative Pathways: Transesterification and Alkyl Halide Displacement

Transesterification of Methyl Propiolate

While theoretically feasible, transesterification with diphenylmethanol faces practical hurdles:

$$

\text{HC≡CCOOCH}3 + \text{Ph}2\text{CHOH} \rightleftharpoons \text{HC≡CCOOCHPh}2 + \text{CH}3\text{OH}

$$

Nucleophilic Displacement with Diphenylmethyl Bromide

Employing propiolic acid’s carboxylate as a nucleophile:

$$

\text{HC≡CCOO}^- \text{Na}^+ + \text{Ph}2\text{CHBr} \rightarrow \text{HC≡CCOOCHPh}2 + \text{NaBr}

$$

- Solvent : Dimethylformamide (DMF) at 80°C

- Yield : 55–60% after 18 h

- Drawbacks : Competing elimination reactions reduce efficiency, necessitating excess alkyl halide.

Chemical Reactions Analysis

Types of Reactions

2-Propynoic acid, diphenylmethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-propynoic acid and diphenylmethanol.

Reduction: Reduction of the ester can produce the corresponding alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as Grignard reagents can be used for nucleophilic substitution reactions.

Major Products Formed

Hydrolysis: 2-Propynoic acid and diphenylmethanol.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters depending on the reagents used.

Scientific Research Applications

2-Propynoic acid, diphenylmethyl ester has several applications in scientific research:

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Propynoic acid, diphenylmethyl ester involves its interaction with nucleophiles, leading to nucleophilic acyl substitution reactions. The ester group is activated by the presence of an electron-withdrawing group, making the carbonyl carbon more susceptible to nucleophilic attack . The general mechanism can be summarized as follows:

- Nucleophilic attack on the carbonyl carbon.

- Formation of a tetrahedral intermediate.

- Elimination of the leaving group (e.g., alcohol or alkoxide).

- Formation of the final product (e.g., carboxylic acid or substituted ester).

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural attributes of 2-propynoic acid, diphenylmethyl ester with analogous propynoic acid esters:

*Calculated based on structural inference.

Key Observations :

- Steric Effects : The diphenylmethyl group provides superior steric shielding compared to methyl, ethyl, or cyclopropyl substituents, making it less reactive toward nucleophilic attack. This property is critical in protecting sensitive functional groups during synthesis .

- Volatility : Simpler esters like methyl propiolate are highly volatile (hazardous peroxidation risk ), whereas the diphenylmethyl derivative’s bulk reduces volatility, enhancing handling safety.

- Electronic Effects : Substituents like phenyl (in 3-phenyl derivatives) or cyclopropyl alter electron density at the triple bond, influencing reactivity in cycloaddition or metal-coordination reactions .

Reactivity and Stability

- Protecting Group Utility: The diphenylmethyl ester is stable under acidic and basic conditions, enabling its use in multi-step syntheses (e.g., diazepanone ring modifications in antibiotics) . In contrast, methyl and ethyl esters are more labile and often require milder cleavage conditions.

- Thermal Stability : Ethyl and methyl propiolates may decompose at elevated temperatures or form explosive peroxides, necessitating strict storage protocols . The diphenylmethyl ester’s stability mitigates such risks.

- Coordination Chemistry: 3-Phenyl-substituted propynoic esters form stable complexes with transition metals (e.g., cobalt), a property less pronounced in the diphenylmethyl variant .

Comparative Performance in Reactions

- Ester Cleavage : Diphenylmethyl esters require strong acids (e.g., TFA) for cleavage, whereas methyl esters hydrolyze under mild basic conditions.

- Functional Group Tolerance: The diphenylmethyl group’s inertness allows compatibility with Grignard reagents and organometallic catalysts, unlike smaller esters that may undergo side reactions.

Q & A

Basic: What are the established synthetic routes for 2-propynoic acid, diphenylmethyl ester, and how can reaction efficiency be optimized?

The synthesis typically involves esterification of 2-propynoic acid with diphenylmethanol. A common method uses condensing agents like diphenyl chlorophosphate (PCP) with triethylamine in polar aprotic solvents (e.g., DMF) to activate the carboxylic acid . Optimization strategies include:

- Catalyst screening : Evaluate alternatives to PCP (e.g., DCC, EDCI) to reduce side reactions.

- Solvent effects : Test solvents like THF or acetonitrile for improved yield.

- Stoichiometric control : Maintain a 1:1.2 molar ratio (acid:alcohol) to drive esterification to completion.

- Temperature modulation : Reactions at 0–5°C minimize propargyl side reactions.

Advanced: How can conflicting data on the compound’s stability under varying storage conditions be resolved?

Conflicting stability reports may arise from differences in purity, solvent traces, or exposure to light/moisture. Methodological approaches include:

- Controlled degradation studies : Use HPLC or GC-MS to monitor decomposition products under accelerated conditions (e.g., 40°C/75% RH) .

- Light sensitivity assays : Compare stability in amber vs. clear glass vials under UV/visible light .

- Impact of residual acids/bases : Add buffers (pH 4–7) during storage and analyze hydrolytic byproducts .

Basic: What analytical techniques are most reliable for characterizing this compound?

Key methods include:

- NMR spectroscopy : H NMR (CDCl₃) should show a propargyl proton triplet (~δ 2.5 ppm) and diphenylmethyl singlet (~δ 5.2 ppm). C NMR confirms ester carbonyl (~δ 165–170 ppm) .

- IR spectroscopy : Look for C≡C stretch (~2120 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

- Mass spectrometry : High-resolution MS (ESI/TOF) verifies molecular ion [M+H]⁺ (calculated for C₁₇H₁₄O₂: 258.1045) .

Advanced: How can researchers address discrepancies in reported physicochemical properties (e.g., logP, melting point)?

Discrepancies may stem from polymorphic forms or measurement techniques. Resolve by:

- Standardized protocols : Use DSC for melting point analysis (heating rate 10°C/min) and shake-flask method for logP .

- Cross-lab validation : Collaborate with independent labs to replicate results under identical conditions (solvent, equipment).

- Computational validation : Compare experimental logP with predictions via software (e.g., ChemAxon, ACD/Labs) .

Basic: What in vitro models are appropriate for preliminary toxicity screening of this compound?

- Cytotoxicity : Use MTT assay in HepG2 or HEK293 cells (24–48 hr exposure; IC₅₀ calculation) .

- Genotoxicity : Ames test (Salmonella strains TA98/TA100) with metabolic activation (S9 fraction) .

- Skin/eye irritation : Reconstructed human epidermis (EpiDerm™) or corneal models (EpiOcular™) per OECD 439/492 .

Advanced: How can the compound’s reactivity in polymer synthesis or conjugate addition reactions be systematically studied?

- Kinetic studies : Monitor propargyl group reactivity via H NMR (disappearance of δ 2.5 ppm peak) in Diels-Alder or click reactions .

- Catalyst screening : Test Cu(I)/Ru(II) complexes for alkyne-azide cycloadditions, optimizing solvent (t-BuOH/H₂O) and temperature .

- Side reaction analysis : Use LC-MS to identify Michael adducts or oligomerization byproducts .

Basic: What are the key considerations for designing antibacterial activity studies with this ester?

- Strain selection : Include Gram-positive (S. aureus) and Gram-negative (E. coli) models .

- Dose range : Test 0.1–100 µg/mL in broth microdilution assays (CLSI guidelines).

- Controls : Use ciprofloxacin (positive) and DMSO (vehicle control).

- Mechanistic follow-up : Combine with SYTOX Green uptake assays to assess membrane disruption .

Advanced: How can researchers reconcile conflicting spectral data (e.g., NMR shifts) across studies?

- Solvent/deuterant effects : Re-run spectra in standardized deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) .

- Paramagnetic impurities : Chelate metal contaminants with EDTA prior to analysis.

- Dynamic effects : Variable-temperature NMR to identify rotamers or conformational exchange .

Basic: What strategies mitigate propargyl group degradation during long-term storage?

- Inert atmosphere : Store under argon in flame-sealed ampules.

- Stabilizers : Add 0.1% BHT to inhibit radical-mediated degradation .

- Low-temperature storage : Keep at –20°C in desiccated containers .

Advanced: How can computational methods predict the compound’s reactivity in novel reaction systems?

- DFT calculations : Optimize transition states for alkyne participation (e.g., using Gaussian09 with B3LYP/6-31G*) .

- Molecular docking : Screen for binding affinity with biological targets (e.g., acetylcholinesterase) via AutoDock Vina .

- Machine learning : Train models on existing propargyl ester reaction datasets to predict yields/selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.